molecular formula C23H27NP+ B13330069 Phosphonium, [3-(dimethylamino)propyl]triphenyl- CAS No. 89207-40-9

Phosphonium, [3-(dimethylamino)propyl]triphenyl-

Cat. No.: B13330069
CAS No.: 89207-40-9
M. Wt: 348.4 g/mol
InChI Key: GLJPNKPBJUJJRV-UHFFFAOYSA-N
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Description

Phosphonium, [3-(dimethylamino)propyl]triphenyl-, commonly referred to by its hydrobromide salt ([3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, CAS 27710-82-3), is a quaternary phosphonium salt with the molecular formula C₂₃H₂₈Br₂NP and a molecular weight of 509.26 g/mol . It features a triphenylphosphine core substituted with a 3-(dimethylamino)propyl group, which imparts unique electronic and steric properties. The compound is a crystalline solid with a melting point of 283–285°C and is hygroscopic, requiring storage under dry conditions .

This compound is widely utilized in organic synthesis and pharmaceutical manufacturing. For example, it serves as a key intermediate in the production of Olopatadine, an antiallergic drug . Its dimethylamino group enhances solubility in polar solvents, while the triphenylphosphonium moiety facilitates its use in phase-transfer catalysis and mitochondrial targeting in drug delivery systems .

Properties

IUPAC Name

3-(dimethylamino)propyl-triphenylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NP/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,12,19-20H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJPNKPBJUJJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NP+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400485
Record name Phosphonium, [3-(dimethylamino)propyl]triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89207-40-9
Record name Phosphonium, [3-(dimethylamino)propyl]triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of [3-(dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide

A method for preparing [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide involves reacting triphenylphosphine with 1,3-dibromopropane to form an intermediate, followed by reaction with a dimethylamine aqueous solution. The process includes these steps:

  • Introduce 180-220 kg of toluene into a reactor, then manually add 80-100 kg of triphenylphosphine. Add 50-70 kg of 1,3-dibromopropane dropwise at a relatively high speed. Reflux at normal pressure at 80°C for 5-6 hours, then cool, filter, and dry to obtain an intermediate product (P-I).

  • Add 350-420 kg of methanol into the reactor, then manually add 150 kg of P-I into the methanol. Add 80-120 kg of a dimethylamine aqueous solution dropwise. React at normal pressure at 50°C for 10-14 hours after the addition.

  • Evaporate the methanol after the reaction is complete, add 360-450 kg of ethanol, heat to dissolve, then cool, filter, and dry to obtain [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

This method uses methanol as a solvent at normal temperature, which reduces material costs and energy consumption while maintaining high reaction efficiency and yield.

Detailed Examples

The following examples illustrate the preparation of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide using the method described above:

Embodiment 1:

  • Add 200 kg of toluene into a reactor, then manually add 90 kg of triphenylphosphine. Add 60 kg of 1,3-dibromopropane dropwise at a relatively high speed. Reflux at normal pressure at 80°C for 5 hours. Cool, filter, and dry to obtain white solid brominated 3-bromopropyl triphenylphosphine (P-I).

  • Continue to add 400 kg of methanol into the reactor, then manually add 150 kg of P-I into the methanol. Add 100 kg of dimethylamine aqueous solution dropwise. React at normal pressure at 50°C for 12 hours.

  • Evaporate the methanol after the reaction, add 400 kg of ethanol, heat to dissolve, then cool and filter to obtain 211.5 kg of white solid [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, with a yield of 68.3%.

Embodiment 2:

  • Add 220 kg of toluene into a reactor, then manually add 80 kg of triphenylphosphine. Add 70 kg of 1,3-dibromopropane dropwise at a relatively high speed. Reflux at normal pressure at 80°C for 6 hours. Cool, filter, and dry to obtain white solid brominated 3-bromopropyl triphenylphosphine (P-I).

  • Continue to add 420 kg of methanol into the reactor, then manually add 150 kg of P-I into the methanol. Add 120 kg of dimethylamine aqueous solution dropwise. React at normal pressure at 50°C for 13 hours.

  • Evaporate the methanol after the reaction, add 420 kg of ethanol, heat to dissolve, then cool and filter to obtain 221.8 kg of white solid [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, with a yield of 63.8%.

Embodiment 3:

  • Add 180 kg of toluene into a reactor, then manually add 100 kg of triphenylphosphine. Add 50 kg of 1,3-dibromopropane dropwise at a relatively high speed. Reflux at normal pressure at 80°C for 6 hours. Cool, filter, and dry to obtain P-I.

  • Add 350 kg of methanol into the reactor, then manually add 150 kg of P-I into the methanol. Add 80 kg of dimethylamine aqueous solution dropwise. React at normal pressure at 50°C for 14 hours.

  • Evaporate the methanol after the reaction, add 390 kg of ethanol, heat to dissolve, then cool and filter to obtain 151.2 kg of white solid [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, with a yield of 62.7%.

Embodiment 4:

  • Add 210 kg of toluene into a reactor, then manually add 100 kg of triphenylphosphine. Add 70 kg of 1,3-dibromopropane dropwise at a relatively high speed. Reflux at normal pressure at 80°C for 6 hours. Cool, filter, and dry to obtain P-I.

  • Add 410 kg of methanol into the reactor, then manually add 150 kg of P-I into the methanol. Add 110 kg of dimethylamine aqueous solution dropwise. React at normal pressure at 50°C for 10 hours.

  • Evaporate the methanol after the reaction, add 450 kg of ethanol, heat to dissolve, then cool and filter to obtain 200.1 kg of white solid [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, with a yield of 62.9%.

Embodiment 5:

  • Add 220 kg of toluene into a reactor, then manually add 110 kg of triphenylphosphine. Add 60 kg of 1,3-dibromopropane dropwise at a relatively high speed. Reflux at normal pressure at 80°C for 5 hours. Cool, filter, and dry to obtain P-I.

  • Add 420 kg of methanol into the reactor, then manually add 150 kg of P-I into the methanol. Add 120 kg of dimethylamine aqueous solution dropwise. React at normal pressure at 50°C for 13 hours.

  • Evaporate the methanol after the reaction, add 440 kg of ethanol, heat to dissolve, then cool and filter to obtain 213.9 kg of white solid [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, with a yield of 61.9%.

Contrast Test

In a conventional ethanol method for preparing [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide:

  • Add 100 mL of dimethylbenzene, 35.0 g of triphenylphosphine, and 38.5 g of 1,3-dibromopropane under nitrogen protection, and react for 20 hours at 130°C under stirring. Cool, filter, and wash the filter cake with dimethylbenzene (100 mL), then vacuum dry to obtain white solid P1.

  • Sequentially add 100 mL of dehydrated alcohol, 14.9 g of dimethylamine, and 544.0 g under ice cooling, then warm to 70°C under stirring, and react at room temperature for 20 hours after being completely dissolved. Decompress to remove ethanol and dimethylamine, add hot ethanol (75 mL) to dissolve the residue, and pass hydrogen bromide gas to the solution at 65°C until acidic, incubate and filter while hot after 40 minutes, and place the filtrate for crystallization after concentration.

  • Suction filtration, and ethyl alcohol recrystallization of the filter cake to obtain 26.7 g of white solid [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, with a yield of 56.1%.

The improved method replaces ethanol with cheaper methanol and only requires a normal-temperature reaction, saving energy consumption and improving yield.

Data Table: Preparation of [3-(dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide

Embodiment Toluene (kg) Triphenylphosphine (kg) 1,3-Dibromopropane (kg) Methanol (kg) Dimethylamine Aqueous Solution (kg) Ethanol (kg) Product Yield (kg) Yield (%)
1 200 90 60 400 100 400 211.5 68.3
2 220 80 70 420 120 420 221.8 63.8
3 180 100 50 350 80 390 151.2 62.7
4 210 100 70 410 110 450 200.1 62.9
5 220 110 60 420 120 440 213.9 61.9

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)propyl)triphenylphosphonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted phosphonium salts.

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Wittig Reaction: Formation of alkenes.

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)propyl)triphenylphosphonium involves its ability to target and accumulate in mitochondria. The triphenylphosphonium cation facilitates the delivery of the compound to the mitochondria, where it can exert its effects. This targeting is primarily due to the lipophilic nature of the triphenylphosphonium group, which allows it to cross the mitochondrial membrane . Once inside the mitochondria, the compound can interfere with mitochondrial function, leading to effects such as inhibition of respiration and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Phosphonium salts with structural or functional similarities are compared below based on substituents, counterions, reactivity, and applications.

Substituent Variations
Compound Substituent Counterion Key Applications References
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide 3-(dimethylamino)propyl Br⁻, HBr Pharmaceutical intermediates, mitochondrial targeting
(3-Aminopropyl)triphenylphosphonium bromide (CAS 89996-01-0) 3-aminopropyl Br⁻ Ligand in coordination chemistry
(Z)-3-Morpholino-1-(4-tolyl)butadienyltriphenylphosphonium triflate Morpholino + tolyl butadienyl CF₃SO₃⁻ Synthesis of heterocyclic compounds
Benzyl tris(dimethylamino)phosphonium chloride Benzyl + tris(dimethylamino) Cl⁻ Phase-transfer catalysis

Key Observations :

  • Amino vs. Dimethylamino Groups: The primary amine in (3-aminopropyl)triphenylphosphonium bromide (CAS 89996-01-0) offers nucleophilic reactivity, whereas the tertiary dimethylamino group in the target compound enhances solubility and reduces basicity .
  • Morpholino Substituents: The morpholino group in ’s compound increases rigidity and electron-withdrawing effects, making it suitable for stabilizing reactive intermediates in cyclization reactions .
Counterion Effects
Compound Counterion Solubility Thermal Stability Applications
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide Br⁻, HBr High in polar solvents Stable up to 285°C Drug synthesis
Bromotris(dimethylamino)phosphonium hexafluorophosphate (BroP, CAS 50296-37-2) PF₆⁻ Soluble in DMF, DCM >200°C Coupling reagent in peptide synthesis
Tributylbenzylphosphonium chloride Cl⁻ Moderate in water 150–160°C Phase-transfer catalyst

Key Observations :

  • Hexafluorophosphate (PF₆⁻): BroP’s counterion is non-nucleophilic, making it ideal for reactions requiring inert conditions, such as peptide couplings .
  • Hydrobromide (HBr) : The target compound’s dual Br⁻/HBr counterions improve crystallinity and stability, critical for pharmaceutical manufacturing .

Biological Activity

Phosphonium, [3-(dimethylamino)propyl]triphenyl- (commonly referred to as triphenylphosphonium or TPP derivative), is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research.

Chemical Structure and Properties

Phosphonium compounds are characterized by a phosphorus atom bonded to three phenyl groups and an alkyl chain. The specific structure of [3-(dimethylamino)propyl]triphenylphosphonium includes a dimethylamino group that enhances its solubility and biological activity. Its molecular formula is C20_{20}H24_{24}N1_{1}P1_{1}, with a molecular weight of 323.39 g/mol.

Target Interactions

The primary mode of action for phosphonium compounds involves their interaction with cellular membranes, particularly mitochondrial membranes. The triphenylphosphonium moiety allows for selective accumulation in mitochondria due to the negative membrane potential, which is crucial for energy metabolism.

  • Biochemical Reactions : The compound acts as a catalyst in various biochemical reactions, facilitating the formation of carbon-phosphorus bonds and influencing enzyme activity involved in phosphorylation processes.

Cellular Effects

Phosphonium compounds can modulate several cellular processes:

  • Mitochondrial Function : They influence mitochondrial respiration and ATP production, impacting overall cellular energy metabolism.
  • Gene Expression : These compounds can alter the expression of genes related to oxidative stress responses, thereby affecting cellular homeostasis and apoptosis regulation .

Antibacterial Properties

Recent studies have shown that phosphonium derivatives exhibit significant antibacterial activity against multidrug-resistant (MDR) bacteria. For instance, TPP-conjugated antibiotics demonstrated improved efficacy against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for standard antibiotics .

CompoundMIC (µg/mL)Target Bacteria
CFX-amide-PPh₃1.39 - 2.78MRSA 5016, 5013
CFX-ester-PPh₃22.25 - 89.02MRSA 3416
Original CFX128MRSA ST5 5016

Cytotoxicity and Safety

While phosphonium compounds show promising biological activities, their cytotoxicity must be considered. Studies indicate that they can cause skin irritation and serious eye damage upon exposure . Therefore, careful handling and assessment of safety profiles are essential when utilizing these compounds in research or therapeutic applications.

Applications in Research

Phosphonium derivatives have diverse applications across various scientific fields:

  • Organic Synthesis : Used as reagents in the preparation of phosphonium salts and other organic compounds.
  • Gene Therapy : Their ability to interact with DNA suggests potential roles in gene delivery systems, enhancing transfection efficiency while reducing cytotoxicity compared to traditional cationic lipids .
  • Mitochondrial Research : Due to their selective accumulation in mitochondria, these compounds are valuable tools for studying mitochondrial function and dynamics.

Case Studies

  • Antibacterial Activity Study :
    A study evaluated the antibacterial effects of TPP-conjugated antibiotics against various bacterial strains. Results indicated that modifications with triphenylphosphonium significantly enhanced antibacterial activity compared to unmodified counterparts .
  • Mitochondrial Targeting :
    Research demonstrated that phosphonium derivatives could selectively target mitochondria in cancer cells, leading to increased apoptosis rates through enhanced reactive oxygen species (ROS) generation .

Q & A

Q. What are the optimal synthetic routes for preparing [3-(dimethylamino)propyl]triphenylphosphonium salts, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via quaternization of triphenylphosphine (PPh₃) with 3-(dimethylamino)propyl halides. For example, reacting PPh₃ with 3-(dimethylamino)propyl bromide in acetonitrile under reflux for 24 hours yields the phosphonium salt with ~88% efficiency . Key optimization parameters include solvent polarity (acetonitrile enhances nucleophilicity), temperature control (reflux minimizes side reactions), and stoichiometric excess of PPh₃. Post-synthesis purification involves recrystallization from dichloromethane/ether mixtures to remove unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing [3-(dimethylamino)propyl]triphenylphosphonium derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies alkyl chain environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) and aryl protons (δ ~7.4–7.8 ppm).
  • ³¹P NMR : Confirms phosphonium formation via a distinct downfield shift (δ +20–25 ppm vs. neutral PPh₃ at δ ~-5 ppm).
  • IR Spectroscopy : Detects C-N stretching (1250–1350 cm⁻¹) and P-C aromatic vibrations (1100–1150 cm⁻¹).
    Structural ambiguities, such as isomerism, require X-ray crystallography for resolution .

Q. What are the key physicochemical properties influencing solubility and stability in this phosphonium salt?

  • Methodological Answer :
  • Solubility : High in polar aprotic solvents (e.g., DMF, DMSO) due to ionic character; limited in hydrocarbons.
  • Stability : Hygroscopicity necessitates storage under inert gas. Thermal decomposition (TGA analysis) occurs above 200°C, with degradation products analyzed via GC-MS .

Advanced Research Questions

Q. How does the electronic structure of [3-(dimethylamino)propyl]triphenylphosphonium influence its reactivity in Wittig or catalytic reactions?

  • Methodological Answer : The dimethylamino group enhances ylide nucleophilicity in Wittig reactions by donating electron density to the phosphorus center, accelerating alkene formation. Comparative kinetic studies using substituted phosphonium salts (e.g., alkyl vs. aryl groups) reveal reaction rate differences via UV-Vis monitoring of intermediates . Contradictions in reported catalytic efficiencies (e.g., phase-transfer vs. organocatalytic roles) may arise from solvent-dependent aggregation states, resolvable by dynamic light scattering (DLS) .

Q. What strategies mitigate contradictory data on the environmental persistence of phosphonium salts in biodegradation studies?

  • Methodological Answer : Conflicting biodegradation rates (e.g., OECD 301F vs. modified MITI tests) stem from microbial community variations. Standardized protocols recommend:
  • Pre-acclimation : Expose microbial consortia to phosphonium salts for 14 days.
  • LC-MS/MS quantification : Track parent compound degradation and metabolite formation (e.g., triphenylphosphine oxide).
  • QSAR modeling : Predict persistence using logP (experimental ~0.64) and cationic charge density .

Q. Can [3-(dimethylamino)propyl]triphenylphosphonium derivatives serve as mitochondria-targeting agents, and how is efficacy validated?

  • Methodological Answer : The triphenylphosphonium cation enables mitochondrial membrane potential-driven accumulation. Validation involves:
  • Fluorescent tagging : Conjugation with fluorophores (e.g., Rhodamine B) for confocal microscopy localization.
  • Oxygen consumption rate (OCR) assays : Measure mitochondrial dysfunction via Seahorse XF Analyzer.
  • SAR studies : Modify alkyl chain length to optimize logP (target ~2–4 for membrane permeability) .

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